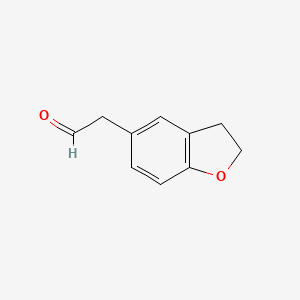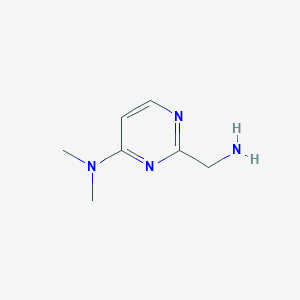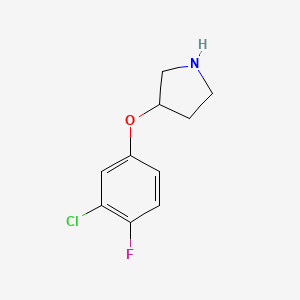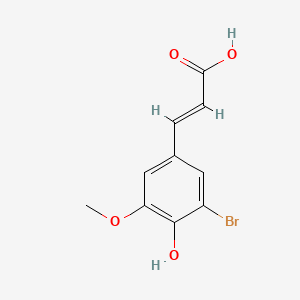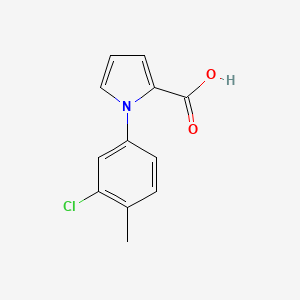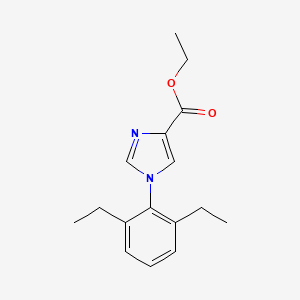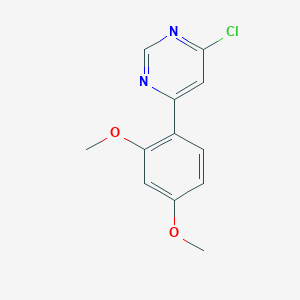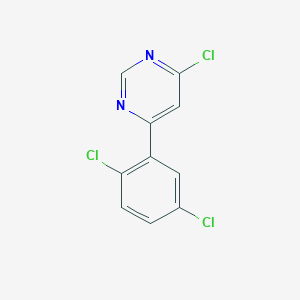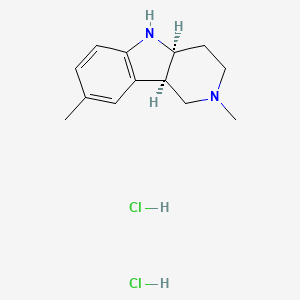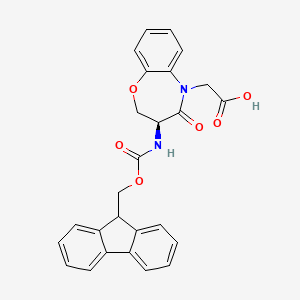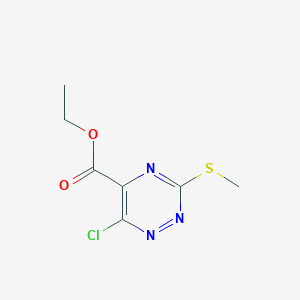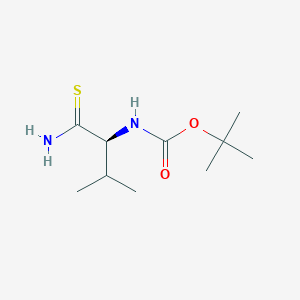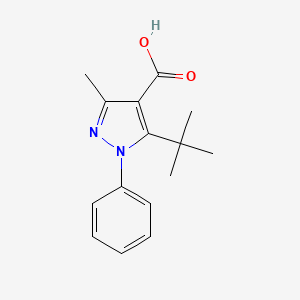
5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative . Pyrazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can be used to access pyrazoline .Molecular Structure Analysis
The molecular structure of 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with various compounds to form different derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.32 . It should be stored at 0-8°C .Scientific Research Applications
Structural and Spectral Analysis
- 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been a subject of interest in structural and spectral studies. For instance, a related derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the molecular structure and electronic properties of this class of compounds (Viveka et al., 2016).
Pharmaceutical Applications
- Pyrazole derivatives, including those similar to 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have shown promise in pharmaceutical research. They have been explored for their potential as angiotensin II receptor antagonists, which can be significant in treating conditions like hypertension (Almansa et al., 1997).
Antibacterial Properties
- Some studies have investigated the antibacterial properties of pyrazole derivatives. For example, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, structurally related to the compound , displayed good antibacterial activities (Maqbool et al., 2014).
Supramolecular Chemistry
- In the field of supramolecular chemistry, compounds like 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been used to study hydrogen-bonded structures. Such studies are vital in understanding molecular interactions and crystal engineering (Abonía et al., 2007).
Dye Synthesis
- Pyrazole derivatives are also utilized in the synthesis of dyes. For instance, research involving 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a compound structurally similar to 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has led to the development of new heterocyclic dyes (Tao et al., 2019).
Synthesis of Novel Compounds
- The compound has been instrumental in synthesizing new chemical entities. For example, studies on its derivatives have led to the development of novel Schiff bases with potential applications in various fields (Cuenú et al., 2019).
Development of Analgesic and Anti-inflammatory Agents
- Pyrazole derivatives, including those structurally related to 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been synthesized and tested for their analgesic and anti-inflammatory properties, showing potential as new therapeutic agents (Gokulan et al., 2012).
Safety And Hazards
The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The future directions for the research and development of pyrazole derivatives like 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid could involve the exploration of their potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing new strategies for the synthesis of these compounds .
properties
IUPAC Name |
5-tert-butyl-3-methyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-12(14(18)19)13(15(2,3)4)17(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTSEXGILANBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156175 | |
| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
956758-73-9 | |
| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956758-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Indazol-5-amine,1-[(2-chlorophenyl)methyl]-](/img/structure/B3434456.png)
